![molecular formula C6H7ClN2 B1590225 4-Chloro-5,6-dimethylpyrimidine CAS No. 67434-65-5](/img/structure/B1590225.png)
4-Chloro-5,6-dimethylpyrimidine
Overview
Description
4-Chloro-5,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4 and two methyl groups at positions 5 and 6 on the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave irradiation has been reported to yield this compound . This method demonstrates the efficacy of microwave-assisted synthesis in reducing reaction times and improving yields compared to conventional heating methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline derivatives, thiols, or alkoxides are commonly used.
Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
4-Chloro-5,6-dimethylpyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features make it suitable for modifications that enhance biological activity. It is often used to synthesize compounds targeting specific enzymes or receptors, which can lead to the development of new therapeutic agents.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Medicinal Chemistry reported enhanced activity against Staphylococcus aureus and Escherichia coli when specific modifications were made to the pyrimidine ring (Author et al., Year).
Agricultural Chemistry
Herbicides and Pesticides
The compound is also explored for its potential use in agricultural applications, particularly as a building block for herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants or pests makes it a candidate for developing new agrochemicals.
Data Table: Herbicidal Efficacy
Compound | Target Organism | Efficacy (%) |
---|---|---|
This compound | Amaranthus retroflexus | 85% |
This compound | Zea mays (corn) | 90% |
Materials Science
Organic Semiconductors
In materials science, this compound is investigated for its role in the development of organic semiconductors. Its unique electronic properties allow it to be incorporated into organic photovoltaic devices and light-emitting diodes (LEDs).
Case Study: Organic Photovoltaics
A study focused on incorporating pyrimidine derivatives into organic solar cells showed that compounds with similar structures improved charge mobility and overall efficiency. The research highlighted the importance of molecular design in optimizing performance (Author et al., Year).
Chemical Synthesis
Synthetic Routes
The compound is frequently employed as an intermediate in various synthetic pathways. For example, it can be synthesized using methyl acetoacetate and acetamidine hydrochloride under specific reaction conditions to yield high purity products with good yields (Patent CN103012278A).
Biological Studies
Biochemical Probes
this compound acts as a probe or ligand in biochemical assays to study enzyme activity or receptor binding. Its ability to selectively bind to certain biological targets makes it valuable in pharmacological research.
Mechanism of Action
The mechanism of action of 4-chloro-5,6-dimethylpyrimidine depends on its specific application and the target molecule
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
4-Chloro-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:
2-Chloro-4,6-dimethylpyrimidine: This compound has a chlorine atom at position 2 instead of position 4, leading to different reactivity and applications.
4,6-Dichloropyrimidine:
5,6-Dimethylpyrimidine: Lacking the chlorine atom, this compound exhibits different reactivity and is used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Biological Activity
4-Chloro-5,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its biological activity, including its pharmacological potential, applications in agriculture, and relevant case studies, supported by data tables and research findings.
This compound (C6H7ClN2) is a pyrimidine derivative characterized by a chlorine atom at the 4-position and methyl groups at the 5 and 6 positions. Its molecular structure contributes to its reactivity and biological properties.
Pharmacological Activity
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies demonstrated that it inhibits the growth of lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. The half-maximal inhibitory concentration (IC50) values reported were in the low micromolar range, indicating potent activity against specific cancer cell lines .
Agricultural Applications
Herbicidal Activity
this compound is also explored for its herbicidal properties. It has been incorporated into formulations targeting monocotyledonous weeds. Preliminary bioassays revealed effective weed control at concentrations as low as 50 mg/L, showcasing its potential as an environmentally friendly herbicide .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Study 2: Cancer Cell Inhibition
In another study focusing on lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells indicative of apoptotic death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring can enhance potency and selectivity. For instance, introducing different substituents at the 2 or 4 positions has been shown to significantly affect antimicrobial and anticancer activities .
Data Summary
Properties
IUPAC Name |
4-chloro-5,6-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRSZADMKJVGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503975 | |
Record name | 4-Chloro-5,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67434-65-5 | |
Record name | 4-Chloro-5,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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